2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
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Overview
Description
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenoxyphenyl group, and a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the butanoic acid backbone under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents to facilitate the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism by which 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-methoxyphenyl)amino)butanoic acid
- 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-chlorophenyl)amino)butanoic acid
Uniqueness
Compared to similar compounds, 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-24(2)14-6-13-22-19(21(26)27)15-20(25)23-16-9-11-18(12-10-16)28-17-7-4-3-5-8-17/h3-5,7-12,19,22H,6,13-15H2,1-2H3,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHJKKLTYAJZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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